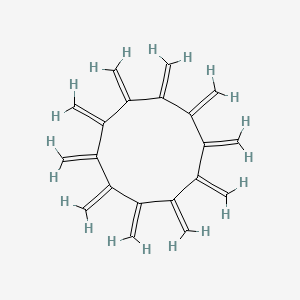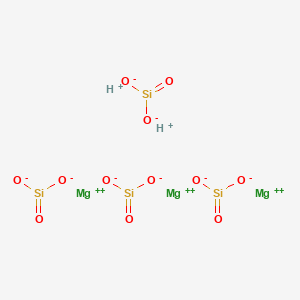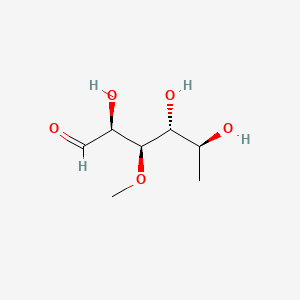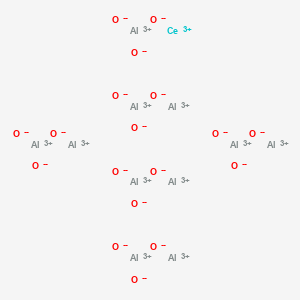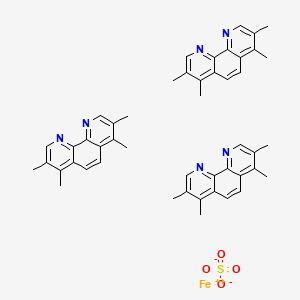
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate
Overview
Description
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate is a coordination compound that features iron in the +2 oxidation state This compound is known for its unique structure, where iron is coordinated with three molecules of 3,4,7,8-tetramethyl-1,10-phenanthroline, a derivative of phenanthroline The sulfate anion balances the charge of the complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 3,4,7,8-tetramethyl-1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of coordination chemistry and standard laboratory synthesis techniques can be scaled up for industrial production, involving larger reaction vessels and more stringent control of reaction conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can be reduced back to iron(II) if it has been oxidized.
Substitution: Ligand exchange reactions can occur, where the 3,4,7,8-tetramethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron center would yield an iron(III) complex, while ligand substitution could result in a new coordination compound with different properties.
Scientific Research Applications
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential role in biological systems, particularly in the context of iron transport and storage.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in materials science for the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate exerts its effects involves coordination chemistry principles. The iron center can participate in redox reactions, facilitating electron transfer processes. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligands stabilize the iron center and influence its reactivity. The sulfate anion helps to balance the charge and maintain the overall stability of the complex.
Comparison with Similar Compounds
Similar Compounds
Iron(2+), tris(1,10-phenanthroline)-, sulfate (11): Similar structure but without the methyl groups on the phenanthroline ligands.
Iron(2+), tris(2,2’-bipyridine)-, sulfate (11): Uses bipyridine ligands instead of phenanthroline.
Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline)-, sulfate (11): Features phenyl groups on the phenanthroline ligands.
Uniqueness
The presence of the methyl groups on the 3,4,7,8-tetramethyl-1,10-phenanthroline ligands in iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate imparts unique electronic and steric properties to the compound
Properties
IUPAC Name |
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q;;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRLSMTBJYNRX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48FeN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932829 | |
| Record name | Iron(2+) sulfate--3,4,7,8-tetramethyl-1,10-phenanthroline (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
860.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14639-04-4 | |
| Record name | Iron(2+), tris(3,4,7,8-tetramethyl-1,10-phenanthroline-κN1,κN10)-, (OC-6-11)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline ferrous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(3,4,7,8-tetramethyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+) sulfate--3,4,7,8-tetramethyl-1,10-phenanthroline (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)
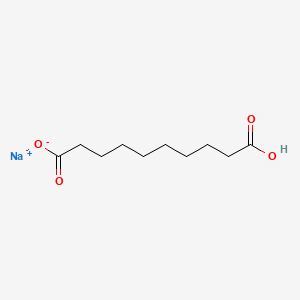
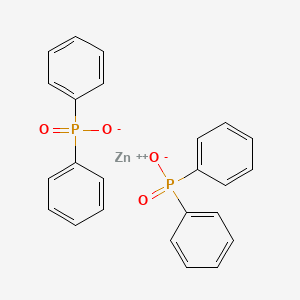
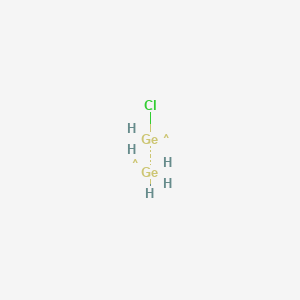
![Spiro[4.5]deca-6,9-dien-8-one, 6-methoxy- (7CI,8CI)](/img/new.no-structure.jpg)
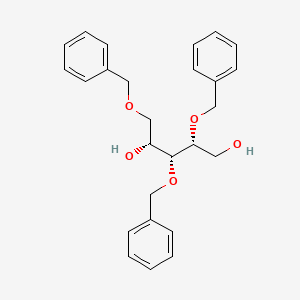
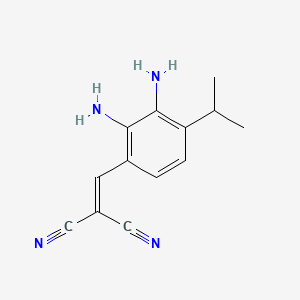
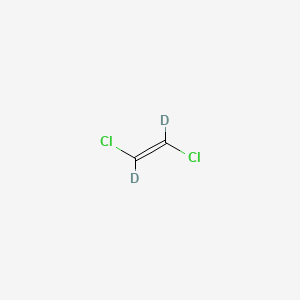
![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)
